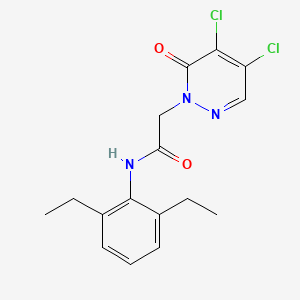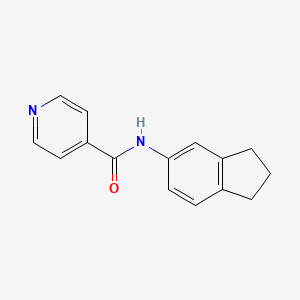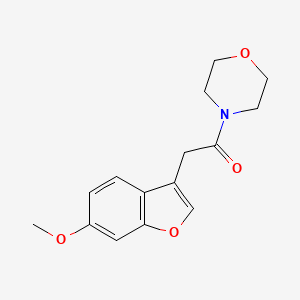
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, also known as PPT, is a heterocyclic compound with a thiadiazole ring. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mécanisme D'action
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation. This results in the inhibition of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole induces apoptosis and cell cycle arrest by inhibiting PKC and downstream signaling pathways. In Alzheimer's disease, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves cognitive function and reduces amyloid beta accumulation by inhibiting PKC and modulating the activity of various enzymes involved in amyloid beta metabolism. In diabetic animals, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves insulin sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK) and modulating the activity of various enzymes involved in glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, which can lead to the formation of unwanted byproducts. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. Another area of interest is the investigation of the potential therapeutic applications of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole could improve its efficacy and reduce its side effects. Overall, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has significant potential for the development of new therapeutics for various diseases, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has also been studied for its potential use in Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta accumulation. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propriétés
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWNNNXWNHBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)


![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)


![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7480520.png)



